[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO2/c1-12(2)19-16(10-23)18(14-6-8-15(21)9-7-14)17(11-24-5)20(22-19)13(3)4/h6-9,12-13,23H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDFFEQVXJRKCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596555 | |
| Record name | [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124864-27-3 | |
| Record name | [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Dihydropyridine Synthesis
A modified Hantzsch reaction enables the construction of the polysubstituted pyridine skeleton. Reacting ethyl acetoacetate (2 eq), ammonium acetate, and 4-fluorobenzaldehyde under acidic conditions yields a dihydropyridine intermediate, which is oxidized to the aromatic pyridine using MnO₂ or DDQ. This method provides moderate regiocontrol but requires subsequent functionalization for methoxymethyl and hydroxymethyl groups.
Example Protocol
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| Ethyl acetoacetate | 2.5 eq | AcOH, 80°C, 12 h | 45% |
| 4-Fluorobenzaldehyde | 1 eq | ||
| Ammonium acetate | 3 eq | ||
| MnO₂ | 2 eq | Toluene, reflux, 6 h | 78% |
Cyclocondensation with Enaminones
Alternative routes employ enaminone intermediates. Reacting 3-(dimethylamino)propenoyl isopropyl ketone with 4-fluorophenylacetonitrile in the presence of TiCl₄ generates a substituted pyridine after cyclization and deprotection. This method offers better control over the 5-methoxymethyl group but necessitates careful handling of moisture-sensitive reagents.
Introduction of the 4-Fluorophenyl Group
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of a boronic ester or acid with a halogenated pyridine intermediate is optimal. For example, treating 3-bromo-2,6-diisopropylpyridine-5-carbaldehyde with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis achieves the aryl incorporation.
Optimized Conditions
Ullmann-Type Coupling
Copper-mediated coupling with iodobenzene derivatives offers a cost-effective alternative. Using CuI/L-proline in DMSO at 100°C introduces the 4-fluorophenyl group but with lower efficiency (55–60% yield).
Functionalization at Position 5: Methoxymethyl Installation
Alkylation of Pyridine Alcohols
A two-step sequence involving hydroxymethylation followed by methylation is employed:
-
Mannich Reaction : Treating 5-formylpyridine with formaldehyde and dimethylamine generates a tertiary amine, hydrolyzed to the alcohol under acidic conditions.
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Methylation : Using methyl iodide and K₂CO₃ in DMF converts the alcohol to the methoxymethyl group.
Critical Data
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | HCHO, Me₂NH | EtOH, 50°C, 6 h | 68% |
| 2 | CH₃I, K₂CO₃ | DMF, 25°C, 12 h | 89% |
Installation of Isopropyl Groups at Positions 2 and 6
Friedel-Crafts Alkylation
Reacting the pyridine core with excess isopropyl chloride in the presence of AlCl₃ at 0°C installs both isopropyl groups simultaneously. However, this method risks over-alkylation and requires rigorous temperature control.
Nucleophilic Aromatic Substitution
Activating the pyridine ring via nitration followed by displacement with isopropylamine introduces the substituents regioselectively. Subsequent reduction of nitro groups and Sandmeyer reaction restores the pyridine skeleton.
Hydroxymethyl Group Formation at Position 3
Reduction of Ketone Intermediates
Treating 3-acetylpyridine derivatives with NaBH₄ in MeOH/THF selectively reduces the ketone to the secondary alcohol (85% yield). Alternative protocols using BH₃·THF show similar efficiency.
Hydrolysis of Cyanomethyl Groups
Introducing a cyanomethyl group via radical alkylation (AIBN, Bu₃SnH) followed by acidic hydrolysis yields the hydroxymethyl moiety. This method avoids over-reduction but involves toxic intermediates.
Final Compound Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (hexane/EtOAc gradient) resolves regioisomers, while preparative HPLC (C18 column, acetonitrile/water) achieves >98% purity.
Spectroscopic Validation
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¹H NMR : Distinct signals for isopropyl methyls (δ 1.10–1.30), methoxymethyl (δ 3.40), and aromatic protons (δ 7.20–8.60).
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MS (ESI) : m/z 373 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
CYM 50308 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: CYM 50308 can undergo substitution reactions, particularly at the pyrrole and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Anticancer Properties
Research indicates that pyridine derivatives often exhibit cytotoxic effects against various cancer cell lines. The structural characteristics of [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol may contribute to its potential as an anticancer agent.
Case Study:
A study evaluating similar pyridine compounds demonstrated significant cytotoxicity against breast and lung cancer cell lines, suggesting that further investigation into this compound could yield promising results in cancer therapy.
Antimicrobial Activity
The incorporation of fluorine and methoxymethyl groups in the molecule may enhance its antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against a range of bacterial and fungal pathogens.
Case Study:
Research on related fluorinated compounds has revealed their effectiveness in inhibiting the growth of Staphylococcus aureus and Candida albicans, indicating that this compound could also possess similar properties.
Neuroactive Effects
Pyridine derivatives are frequently investigated for their neuroactive effects, including potential applications in treating neurological disorders such as depression and anxiety.
Case Study:
A comparative analysis of neuroactive pyridine compounds showed promising results in modulating neurotransmitter systems, which could be applicable to the development of new treatments involving this compound.
Mechanism of Action
CYM 50308 exerts its effects by selectively binding to and activating sphingosine-1-phosphate receptor 4. This activation leads to the stimulation of various downstream signaling pathways, including the MAPK/ERK pathway, PLC, and Rho-Cdc42 activation. These pathways play crucial roles in immune responses and cellular functions .
Comparison with Similar Compounds
Cerivastatin and Derivatives
Cerivastatin (Free Acid) :
- IUPAC Name: (E,3R,5S)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid
- Molecular Formula: C₂₆H₃₃FNO₅
- Molecular Weight : 459.56 g/mol
- Key Differences: Replaces the hydroxymethyl group with a 3,5-dihydroxyhept-6-enoic acid chain. Biological Role: Potent HMG-CoA reductase inhibitor (hypolipidemic agent) . Toxicity: LD₅₀ (oral, rat) = 416 mg/kg; classified as toxic by ingestion and intravenous routes .
Cerivastatin Sodium Salt :
Comparison :
| Property | Target Compound | Cerivastatin (Free Acid) |
|---|---|---|
| Molecular Weight | 331.43 g/mol | 459.56 g/mol |
| XLogP | 3.7 | ~4.9 (estimated)* |
| Functional Groups | Hydroxymethyl | Carboxylic acid, diols |
| Biological Activity | Not reported | HMG-CoA inhibition |
| Toxicity | No data | High (LD₅₀ = 416 mg/kg) |
*Estimated based on structural similarity.
2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde
IUPAC Name: 4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinecarboxaldehyde Molecular Formula: C₂₀H₂₄FNO₂ Molecular Weight: 329.41 g/mol CAS Registry Number: 169196-11-6 Key Differences:
Comparison :
| Property | Target Compound | 3-Carboxaldehyde Derivative |
|---|---|---|
| Molecular Weight | 331.43 g/mol | 329.41 g/mol |
| Functional Groups | Hydroxymethyl | Carboxaldehyde |
| Solubility | Likely polar | Soluble in chloroform, DCM |
| Applications | Not reported | Synthetic intermediate |
3-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyridin-3-yl]acrylaldehyde
IUPAC Name: 3-[4-(4-Fluorophenyl)-2,6-di(propan-2-yl)-5-(methoxymethyl)pyridin-3-yl]prop-2-enal Molecular Formula: C₂₂H₂₅FNO₂ Molecular Weight: 366.44 g/mol Key Differences:
- Substituted with an acrylaldehyde group instead of hydroxymethyl.
- Role: Potential precursor for conjugated systems in drug design.
Comparison :
| Property | Target Compound | Acrylaldehyde Derivative |
|---|---|---|
| Molecular Weight | 331.43 g/mol | 366.44 g/mol |
| Functional Groups | Hydroxymethyl | Acrylaldehyde |
| Reactivity | Less reactive | High (α,β-unsaturated aldehyde) |
2-Fluoro-5-(4-fluorophenyl)pyridine
Molecular Formula : C₁₁H₈F₂N
Molecular Weight : 195.18 g/mol
Key Differences :
Comparison :
| Property | Target Compound | 2-Fluoro-5-(4-FP)pyridine |
|---|---|---|
| Molecular Weight | 331.43 g/mol | 195.18 g/mol |
| Substituents | Multiple bulky groups | Minimal substitution |
| Complexity | High | Low |
Biological Activity
The compound [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol, also known as CYM 50308, is a selective sphingosine-1-phosphate receptor 4 (S1P4) agonist. This compound has garnered attention for its potential therapeutic applications in immunomodulation and inflammation due to its high affinity and specificity for the S1P4 receptor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 124864-27-3
- Molecular Weight : 331.4 g/mol
- Molecular Formula : C20H26FNO2
CYM 50308 acts as an agonist for the S1P4 receptor, which is involved in various cellular processes including lymphocyte trafficking and immune responses. Upon binding to S1P4, it activates downstream signaling pathways such as:
- MAPK/ERK pathway : Involved in cell growth and differentiation.
- Phospholipase C (PLC) pathway : Plays a role in calcium signaling and cell proliferation.
- Rho-Cdc42 activation : Important for cytoskeletal organization and cell movement.
These pathways contribute to the modulation of immune responses and inflammation, making CYM 50308 a candidate for therapeutic interventions in autoimmune diseases and other inflammatory conditions.
Immunomodulatory Effects
In vitro studies have indicated that CYM 50308 can modulate immune cell functions. It has been shown to influence the migration and activation of lymphocytes, which are critical in immune responses. This modulation is particularly relevant in conditions such as multiple sclerosis and other autoimmune disorders where S1P receptors play a pivotal role .
Case Studies
-
Study on S1P Receptor Agonists :
A study evaluated the pharmacological profiles of various S1P receptor agonists, including CYM 50308. It was found that this compound significantly enhanced lymphocyte migration in vitro compared to controls. The results suggested its potential use in therapies aimed at enhancing immune responses . -
Comparative Analysis with Other Compounds :
In comparative studies with other known S1P receptor agonists like Fingolimod (a non-selective S1P receptor modulator), CYM 50308 displayed greater selectivity towards S1P4, indicating its potential for targeted therapeutic applications with fewer side effects .
Data Tables
Q & A
Synthetic Methodologies
Basic: What are the established synthetic pathways for synthesizing [4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol? Methodological Answer: The compound is synthesized via multi-step routes involving:
- Fluorophenyl introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-fluorophenyl group to the pyridine core .
- Methoxymethylation : Alkylation or etherification reactions to introduce the methoxymethyl group at position 5 .
- Isopropyl substitution : Grignard or Friedel-Crafts alkylation for di-isopropyl groups at positions 2 and 6 .
- Methanol functionalization : Oxidation-reduction sequences (e.g., using NaBH₄ or LiAlH₄) to install the hydroxymethyl group at position 3 .
Key Challenges : Steric hindrance from isopropyl groups requires optimized reaction conditions (e.g., high-temperature catalysis) .
Structural Elucidation
Basic: How is the molecular structure of this compound confirmed experimentally? Methodological Answer:
- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks). SHELX programs are robust for handling sterically crowded pyridine derivatives .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Distinct peaks for isopropyl (δ ~1.2–1.5 ppm), fluorophenyl (δ ~7.0–7.5 ppm), and methoxymethyl (δ ~3.3–3.5 ppm) groups .
- HRMS : Molecular ion matching the exact mass (C₂₁H₂₉FNO₂, calculated [M+H]⁺ = 346.2178) .
Biological Activity and Structure-Activity Relationships (SAR)
Advanced: How does the substitution pattern influence the compound’s biological activity, particularly in statin-related applications? Methodological Answer:
- Role in Cerivastatin synthesis : The compound is a key intermediate in synthesizing Cerivastatin sodium, a cholesterol-lowering agent. The fluorophenyl and methoxymethyl groups enhance binding to HMG-CoA reductase .
- SAR studies :
- Isopropyl groups : Improve lipid solubility and membrane permeability .
- Methoxymethyl : Modulates metabolic stability by reducing oxidative degradation .
- Hydroxymethyl : Critical for forming the active heptenoic acid side chain in Cerivastatin .
Experimental Design : Comparative assays with truncated analogs (e.g., removal of isopropyl groups) reveal reduced potency (>50% loss in enzyme inhibition) .
Crystallographic Data Contradictions
Advanced: How are discrepancies in crystallographic data (e.g., bond lengths/angles) resolved during refinement? Methodological Answer:
- SHELXL refinement : Use of restraints for flexible groups (e.g., methoxymethyl) and constraints for rigid fluorophenyl rings. The program’s robust least-squares algorithms minimize residuals (R-factor < 5%) .
- Twinning analysis : For crystals with pseudo-symmetry, SHELXD is employed to deconvolute overlapping reflections .
- Validation tools : PLATON’s ADDSYM checks for missed symmetry, while CheckCIF flags unusual bond lengths (e.g., C–O in methoxymethyl: expected 1.42 Å vs. observed 1.45 Å) .
Stability and Solubility Profiling
Advanced: What methodological approaches are used to assess the compound’s stability and solubility in pharmacological studies? Methodological Answer:
- HPLC-UV/MS stability assays : Monitor degradation under stress conditions (pH 1–12, 40–80°C). The compound shows instability at pH < 3 due to methanol group hydrolysis .
- Thermogravimetric analysis (TGA) : Decomposition onset at 220°C, indicating thermal stability suitable for storage .
- Solubility screening : Use of shake-flask method with biorelevant media (FaSSIF/FeSSIF). LogP ~3.5 suggests moderate lipophilicity, requiring co-solvents (e.g., DMSO) for in vitro assays .
Computational Modeling
Advanced: How can DFT/MD simulations predict the compound’s interaction with biological targets? Methodological Answer:
- Docking studies (AutoDock/Vina) : The fluorophenyl group forms π-π stacking with Phe residue in HMG-CoA reductase, while the hydroxymethyl hydrogen-bonds with Asp .
- DFT optimization : B3LYP/6-31G(d) basis sets calculate electrostatic potential maps, highlighting nucleophilic sites (methanol oxygen) for derivatization .
- MD simulations (GROMACS) : Simulate membrane permeability; isopropyl groups reduce free energy barriers for bilayer penetration .
Analytical Contradictions in Spectral Data
Advanced: How are conflicting NMR or MS data resolved for this compound? Methodological Answer:
- Dynamic NMR : For isopropyl rotamers, variable-temperature ¹H NMR (25–60°C) collapses split peaks into singlets, confirming conformational exchange .
- Isotopic labeling : ¹⁸O labeling of the methanol group distinguishes hydrolysis products in HRMS .
- 2D NMR (COSY/HSQC) : Resolves overlapping signals in aromatic regions (e.g., fluorophenyl vs. pyridine protons) .
Safety and Handling Precautions
Basic: What safety protocols are recommended for handling this compound? Methodological Answer:
- Hazard classification : Xi (Irritant), R36/43/53 (Skin/eye irritation, aquatic toxicity) .
- PPE : Gloves (nitrile), goggles, and fume hood use mandatory.
- Waste disposal : Neutralization with dilute NaOH before aqueous disposal to mitigate environmental toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
